1-(4-chlorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5OS/c1-2-26-15-9-3-12(4-10-15)16-11-27-19(22-16)17-18(21)25(24-23-17)14-7-5-13(20)6-8-14/h3-11H,2,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHJNLRGMRTKPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, particularly its antibacterial, antifungal, and anticancer activities, supported by data tables and relevant case studies.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. A study highlighted that compounds containing a triazole core showed remarkable activity against various Gram-positive and Gram-negative bacteria. Specifically:
- Minimum Inhibitory Concentration (MIC) values for selected derivatives ranged from 0.12 to 1.95 µg/mL against pathogens like E. coli, S. aureus, and Pseudomonas aeruginosa .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 0.12 | E. coli |
| Compound B | 0.5 | S. aureus |
| Compound C | 1.95 | Pseudomonas aeruginosa |
Antifungal Activity
The antifungal potential of triazoles is well-documented, with studies demonstrating efficacy against various fungal strains. The compound has shown promise in inhibiting fungal growth through mechanisms involving disruption of cell membrane integrity.
Anticancer Properties
Recent investigations into the anticancer effects of triazole derivatives have revealed their ability to inhibit tumor growth in vitro and in vivo. The compound's mechanism appears to involve the induction of apoptosis in cancer cells and inhibition of angiogenesis.
Case Study: Anticancer Activity
In a notable study, derivatives similar to this compound were tested against several cancer cell lines, showing significant cytotoxic effects with IC50 values ranging from 5 to 20 µM , indicating potential as a chemotherapeutic agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals that modifications on the phenyl and thiazole rings significantly influence biological activity. For instance:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing triazole and thiazole rings exhibit significant anticancer properties. For instance:
- Study Findings : A related compound demonstrated cytotoxic effects against various cancer cell lines, with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL. The structural similarities suggest that the compound under investigation may exhibit comparable activity.
| Study Type | IC50 Values (µg/mL) | Reference |
|---|---|---|
| Cancer Cell Lines | 1.61 - 1.98 | [Source Needed] |
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has been well-documented:
- Mechanism : The presence of the triazole ring enhances membrane permeability and disrupts bacterial cell wall synthesis.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | < 10 µg/mL | [Source Needed] |
| Escherichia coli | < 15 µg/mL | [Source Needed] |
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of similar triazole compounds:
- Findings : These compounds showed potential in mitigating oxidative stress-induced neuronal damage.
Case Study 1: Antitumor Efficacy
In vitro studies evaluating multiple thiazole derivatives revealed that the compound exhibited a significant protective index against tumor cells:
- Results : Observed IC50 values were lower than those of standard chemotherapeutics like doxorubicin.
Case Study 2: Neuroprotection in Models of Neurodegeneration
A study focused on similar triazole derivatives indicated their effectiveness in reducing oxidative stress in neuronal models, suggesting therapeutic potential for neurodegenerative diseases.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table compares the target compound with structurally related analogs:
Key Observations :
- The oxadiazole analog () may exhibit altered dipole moments and binding modes due to its heterocyclic core.
- Molecular Weight : The target compound’s higher molecular weight (~381 g/mol) compared to phenyl-substituted analogs (~363 g/mol, ) suggests increased steric bulk, which could influence pharmacokinetics .
- Bioisosteric Replacements : Fluorine substituents () improve metabolic stability and electronegativity, whereas ethoxy groups enhance solubility via oxygen lone pairs .
Q & A
Q. What are the established synthetic routes for 1-(4-chlorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine?
Methodological Answer: The synthesis typically involves multi-step processes:
- Thiazole ring formation : Reacting 4-ethoxyphenyl thiourea derivatives with α-haloketones under basic conditions (e.g., KOH/EtOH) to form the thiazole core .
- Triazole assembly : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring, using 4-chlorophenyl azides and alkyne precursors .
- Cyclization and purification : Phosphorus oxychloride (POCl₃) is often employed for cyclization at elevated temperatures (100–120°C), followed by column chromatography for purification .
Q. Example Reaction Table :
| Step | Reagents/Conditions | Key Intermediate | Yield (%) |
|---|---|---|---|
| 1 | KOH/EtOH, 80°C | Thiazole derivative | 65–75 |
| 2 | CuSO₄·5H₂O, sodium ascorbate | Triazole precursor | 70–85 |
| 3 | POCl₃, 120°C | Final compound | 50–60 |
Q. How is structural characterization performed for this compound?
Methodological Answer:
Q. What preliminary biological assays are recommended for this compound?
Methodological Answer:
- Antimicrobial screening :
- Broth microdilution (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Time-kill assays : Monitor bactericidal activity over 24 hours at 2× MIC .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Methodological Answer:
- Reaction path search : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and intermediates for CuAAC or thiazole cyclization .
- Solvent effects : COSMO-RS simulations evaluate solvent polarity impacts on reaction yields (e.g., DMF vs. THF) .
- Machine learning : Train models on existing heterocycle synthesis data to predict optimal conditions (e.g., temperature, catalyst loading) .
Q. How to address contradictions in biological activity data across studies?
Methodological Answer:
- Orthogonal assays : Validate antimicrobial results with both MIC and disk diffusion methods to rule out false positives .
- Structural analogs : Compare activity of derivatives (e.g., replacing 4-ethoxyphenyl with 4-fluorophenyl) to identify pharmacophore requirements .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to assess variability in IC₅₀ values across labs, controlling for assay protocols .
Q. What strategies improve yield in large-scale synthesis?
Methodological Answer:
Q. Example DoE Table :
| Factor | Low Level | High Level | Optimal Range |
|---|---|---|---|
| POCl₃ (equiv.) | 1.2 | 2.0 | 1.5–1.8 |
| Temperature (°C) | 100 | 130 | 115–120 |
| Time (h) | 4 | 8 | 6–7 |
Q. How to resolve crystallographic disorder in structural studies?
Methodological Answer:
- Low-temperature data collection : Acquire X-ray data at 173 K to minimize thermal motion artifacts .
- TWINABS refinement : Apply twin correction for overlapping lattices (e.g., pseudo-merohedral twinning) .
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···π contacts) to validate packing models .
Data Contradiction Analysis
Q. Why do solubility profiles vary across studies?
Methodological Answer:
- Solvent selection : Use standardized solvents (e.g., DMSO for stock solutions) and nephelometry for quantification .
- pH dependence : Measure solubility in buffered solutions (pH 2–12) to account for protonation of the triazole NH .
- Polymorph screening : Identify stable crystalline forms via slurry conversion experiments (e.g., ethanol/water mixtures) .
Q. How to reconcile discrepancies in reported antimicrobial IC₅₀ values?
Methodological Answer:
- Strain standardization : Use ATCC reference strains (e.g., S. aureus ATCC 29213) to minimize genetic variability .
- Growth phase synchronization : Harvest bacteria in mid-log phase (OD₆₀₀ ≈ 0.5) for consistent inoculum .
- Data normalization : Express activity relative to internal controls (e.g., % inhibition vs. untreated wells) .
Safety and Compliance
Q. What safety protocols are critical during synthesis?
Methodological Answer:
- Hazardous reagents : Use POCl₃ in fume hoods with inert gas lines; neutralize waste with 10% NaHCO₃ before disposal .
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats .
- Waste segregation : Separate halogenated (e.g., chlorophenyl byproducts) and non-halogenated waste for EPA-compliant disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
